4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide
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Overview
Description
4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide is a thiophene derivative with a complex structure that includes an ethyl group, a methyl group, a pentanoylamino group, and a carboxamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide, typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and controlled environments to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized for industrial scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other thiophene derivatives, such as:
- Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
- Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure .
Uniqueness
4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H20N2O2S |
---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H20N2O2S/c1-4-6-7-10(16)15-13-11(12(14)17)9(5-2)8(3)18-13/h4-7H2,1-3H3,(H2,14,17)(H,15,16) |
InChI Key |
AGBCWDRHEXKDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C)CC)C(=O)N |
Origin of Product |
United States |
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